Glycyl-dl-norleucine
Overview
Description
Glycyl-dl-norleucine: is a dipeptide composed of glycine and dl-norleucine. It is an amino acid analog of leucine and is often used in scientific research due to its unique biochemical and physiological properties . The compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-dl-norleucine can be synthesized through peptide coupling reactions. One common method involves the use of glycine and dl-norleucine as starting materials. The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Glycyl-dl-norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of glycyl-dl-norleucine involves its interaction with enzymes and proteins. It can act as a substrate or inhibitor for proteases, affecting their activity. The compound’s structure allows it to bind to enzyme active sites, influencing enzymatic reactions and pathways. The presence of cupric ions can enhance its interaction with certain proteases, leading to specific biochemical effects.
Comparison with Similar Compounds
- Glycyl-dl-leucine
- Glycyl-l-norleucine
- Glycyl-dl-valine
Comparison: Glycyl-dl-norleucine is unique due to its specific interaction with proteases and its ability to act as both a substrate and inhibitor. Compared to glycyl-dl-leucine and glycyl-l-norleucine, it exhibits distinct biochemical properties that make it valuable in enzymology and peptide chemistry research. Its structural similarity to leucine analogs allows it to be used in comparative studies to understand the role of different amino acids in protein function.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIZOUTLADVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19257-04-6, 1504-41-2 | |
Record name | NSC333490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1504-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of studying Glycyl-DL-norleucine's interaction with Cladosporium acid protease in the presence of cupric ions?
A2: Studying this interaction provides valuable insights into the enzyme's active site and its mechanism of action. Although this compound is an analog of a known inhibitor (Diazoacetyl-DL-norleucine methyl ester), the research highlights its ability to bind to the enzyme in a Cu²⁺-dependent manner. [] This finding suggests a potential role for metal ions in the enzyme's catalytic activity or substrate recognition. Further research could explore if other substrates or inhibitors of this enzyme are similarly affected by the presence of metal ions.
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